![molecular formula C22H26N6 B5717335 [4-(5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5717335.png)
[4-(5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones Synthesis : Syntheses of pyrazolo[1,5-a]pyrimidines, which are structurally related, involved modifications like introduction and functionalization of a side chain, substitution at specific positions, and replacement of phenyl groups. These modifications significantly impacted the activity of the compounds (Auzzi et al., 1983).
- Cyanoacetylation Process : Involving N1-Substituted-5-amino-4-cyanopyrazoles, cyanoacetylation with cyanoacetic acid and acetic anhydride was used to synthesize pyrazolo[3,4-d]pyrimidine derivatives, confirming the compound structures through NMR spectroscopy (Salaheldin, 2009).
Molecular Structure Analysis
- Structural Characterization : The molecular and crystal structures of isothiazolo[5,4-b]pyridine derivatives, which share a similar heterocyclic framework, were determined, emphasizing the importance of molecular packing and intermolecular interactions (Karczmarzyk & Malinka, 2008).
Chemical Reactions and Properties
- Facile One-pot Synthesis : Demonstrated the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones through a one-pot reaction process, emphasizing the importance of reaction conditions and confirming structures via various spectroscopic methods (Zhang et al., 2010).
Physical Properties Analysis
- Synthesis and Physical Properties : Studies on compounds like 2,4,5(6) trisubstituted-1,2,4-triazolo[1,5-alpha]pyrimidines, which are structurally similar to the subject compound, focused on their synthesis and highlighted their physical properties, including reactivity and potential applications (Bayomi et al., 1999).
Chemical Properties Analysis
- Antimicrobial Evaluation : Research on pyrazolo[1,5-a]pyrimidine derivatives, including their synthesis and evaluation for antibacterial and antifungal activities, sheds light on the chemical properties and potential applications of such compounds (Shaaban, 2008).
Mecanismo De Acción
Target of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making these derivatives valuable for treatment development .
Mode of Action
It is known that compounds with similar structures interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that indole derivatives, which share a similar structure with this compound, affect various biochemical pathways . These pathways lead to a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Pharmacokinetics
It is known that similar compounds undergo multistep processes involving both oxidation and conjugation reactions . For example, the 2-methyl-1H-pyrrolo moiety underwent cytochrome P450-catalyzed hydroxylation followed by oxidation to a carboxylic acid and then conjugation with taurine .
Result of Action
It is known that similar compounds show various biologically vital properties . These properties include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that similar compounds show different activities under different conditions . For instance, the cytotoxic effect of a similar compound was investigated on rainbow trout alevins, showing that the compound’s activity can be influenced by the specific environment .
Propiedades
IUPAC Name |
2-[4-(2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6/c1-16(2)19-15-20(27-13-11-26(10-9-23)12-14-27)28-22(24-19)21(17(3)25-28)18-7-5-4-6-8-18/h4-8,15-16H,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQZRNSMZIHAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCN(CC4)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

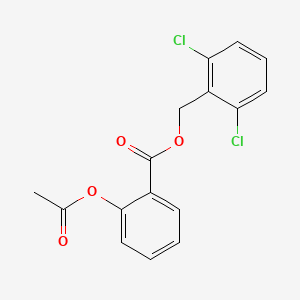

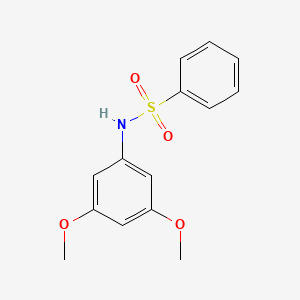
![N-[4-(diethylamino)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5717270.png)
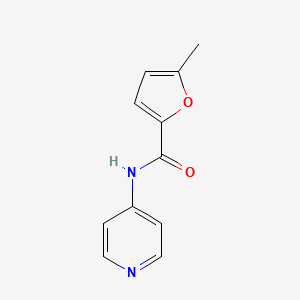
![4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5717284.png)
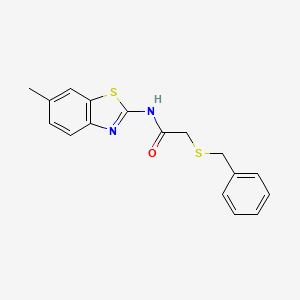
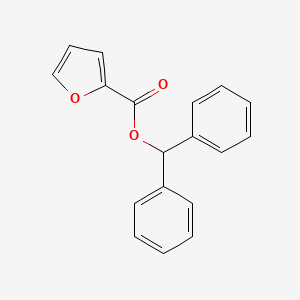
![N'-(tert-butyl)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5717310.png)
![1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5717321.png)
![N'-[(2-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5717324.png)
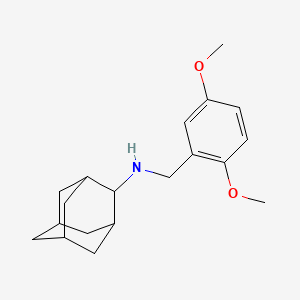

![{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5717359.png)